6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves the use of Suzuki–Miyaura coupling reactions . This method is widely applied in organic synthesis due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst .
Chemical Reactions Analysis
6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is employed in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-[(5-Bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
6-Bromopyridine-2-carboxylic acid: A compound with similar structural features but different functional groups.
5-Bromopyrimidine-2-carboxylic acid: Another compound with a bromopyridine moiety but different chemical properties.
5-Bromopyridine-3-carboxylic acid: A compound with a bromopyridine moiety and different reactivity.
Properties
IUPAC Name |
6-[(5-bromopyridin-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c14-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)13(18)19/h1-2,5-7,9-10H,3-4H2,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRZYVGUKDVVQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC=C(C=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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